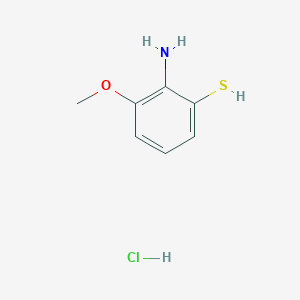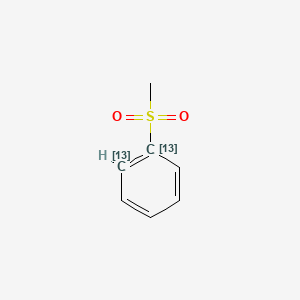![molecular formula C13H24N2O3 B12954311 tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)
tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (8-oxa-2-azaspiro[45]decan-6-yl)carbamate is a chemical compound with the molecular formula C14H26N2O3 It is a spirocyclic compound, meaning it contains a spiro-connected ring system
Méthodes De Préparation
The synthesis of tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further chemical transformations . The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Analyse Des Réactions Chimiques
tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions for these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate include:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
These compounds share the spirocyclic structure but differ in functional groups and specific chemical properties The uniqueness of tert-Butyl (8-oxa-2-azaspiro[4
Propriétés
Formule moléculaire |
C13H24N2O3 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-7-5-13(10)4-6-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
Clé InChI |
AHGRWBJIWDQCAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1COCCC12CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B12954229.png)
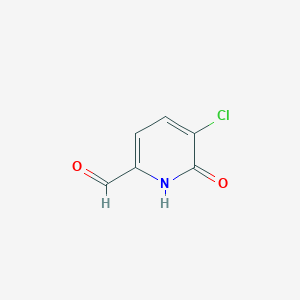
![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)
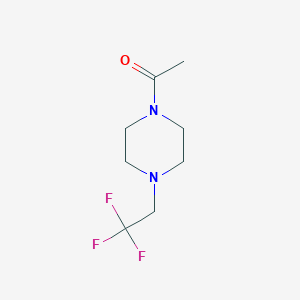
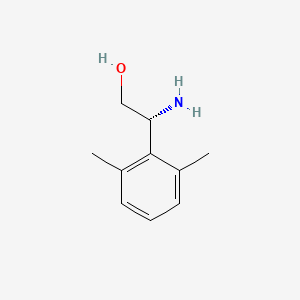
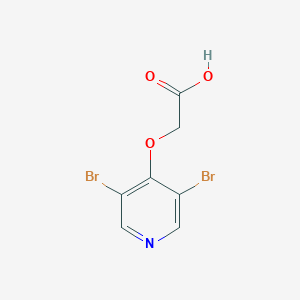
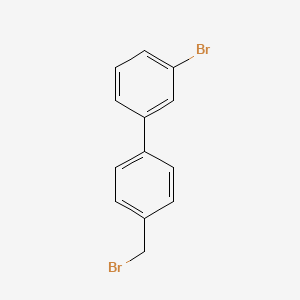
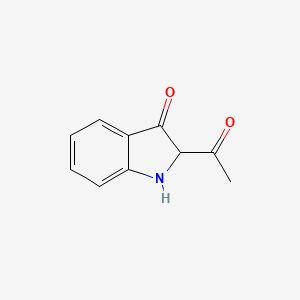
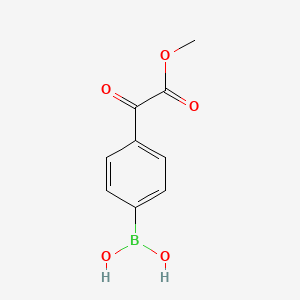
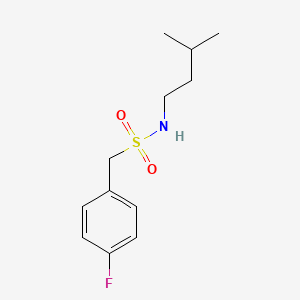
![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
